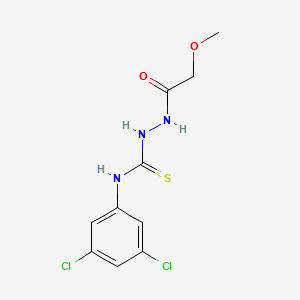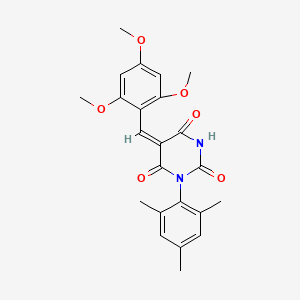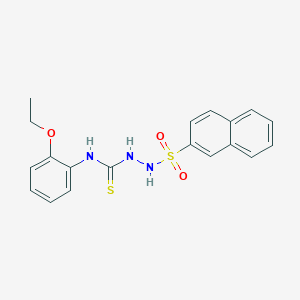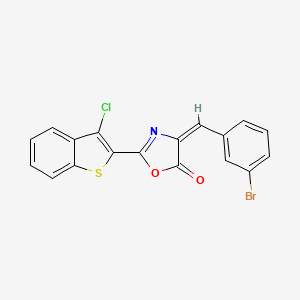![molecular formula C18H16N4O4S B4694255 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4694255.png)
1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine
描述
1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine is a chemical compound that has been extensively studied in scientific research. It is a piperazine derivative that has shown potential in various applications, including as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. In
作用机制
The mechanism of action of 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and beta-amyloid plaque formation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine in the brain. Inhibition of AChE is a common target for drugs used in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine has been shown to have various biochemical and physiological effects. In anti-cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a process involved in the growth and spread of cancer cells. In anti-inflammatory research, the compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in inflammation. In Alzheimer's disease research, the compound has been shown to reduce the formation of beta-amyloid plaques in the brain.
实验室实验的优点和局限性
One advantage of using 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine in lab experiments is its potential as a multi-targeted agent. The compound has shown potential in inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and beta-amyloid plaque formation. This makes it a promising candidate for the development of drugs that can target multiple pathways in disease processes.
One limitation of using 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine in lab experiments is its low solubility in water. This can make it difficult to administer the compound in in vivo experiments. However, various methods have been developed to improve the solubility of the compound, such as the use of solubilizing agents or the development of prodrugs.
未来方向
There are several future directions for research on 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine. One direction is the development of more potent analogs of the compound. Various analogs of the compound have been synthesized and tested for their biological activity, and some have shown improved potency compared to the parent compound.
Another direction is the development of drug delivery systems for the compound. Various drug delivery systems, such as nanoparticles or liposomes, have been developed for other drugs, and these could potentially be used to improve the delivery of 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine in in vivo experiments.
Finally, further research is needed to fully understand the mechanism of action of the compound. This could lead to the development of more targeted drugs that can selectively inhibit specific enzymes or pathways involved in disease processes.
科学研究应用
1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine has been extensively studied in scientific research for its potential as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. In anti-cancer research, the compound has shown potential in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In anti-inflammatory research, the compound has shown potential in reducing inflammation in animal models of arthritis. In Alzheimer's disease research, the compound has shown potential in reducing the formation of beta-amyloid plaques in the brain, which are a hallmark of the disease.
属性
IUPAC Name |
furan-2-yl-[4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c23-17(16-5-2-10-26-16)20-6-8-21(9-7-20)18-19-15(12-27-18)13-3-1-4-14(11-13)22(24)25/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHNEYLIPSTOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4694184.png)

![methyl 3-(2-chloro-4-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4694198.png)

![N~1~-allyl-N~2~-(4-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4694210.png)

![3-[4-(4-chloro-3-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4694218.png)



![1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane](/img/structure/B4694237.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4694239.png)